
n-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a fluorobenzene ring substituted with a sulfonamide group and a hydroxybutyl side chain, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzenesulfonyl chloride and 2-ethyl-4-hydroxybutylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine.
Procedure: The 2-fluorobenzenesulfonyl chloride is added dropwise to a solution of 2-ethyl-4-hydroxybutylamine in the presence of the base. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-ethyl-4-oxobutyl-2-fluorobenzenesulfonamide.
Reduction: Formation of N-(2-ethyl-4-aminobutyl)-2-fluorobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death.
相似化合物的比较
Similar Compounds
- N-(2-Ethyl-4-hydroxybutyl)-4-methoxybenzenesulfonamide
- N-(2-Ethyl-4-hydroxybutyl)-4-chlorobenzenesulfonamide
- N-(2-Ethyl-4-hydroxybutyl)-4-nitrobenzenesulfonamide
Uniqueness
N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom on the benzene ring, which can enhance its biological activity and stability compared to other similar compounds. The hydroxybutyl side chain also provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.
属性
分子式 |
C12H18FNO3S |
|---|---|
分子量 |
275.34 g/mol |
IUPAC 名称 |
N-(2-ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H18FNO3S/c1-2-10(7-8-15)9-14-18(16,17)12-6-4-3-5-11(12)13/h3-6,10,14-15H,2,7-9H2,1H3 |
InChI 键 |
BDZVCPVGHRAXMK-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCO)CNS(=O)(=O)C1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



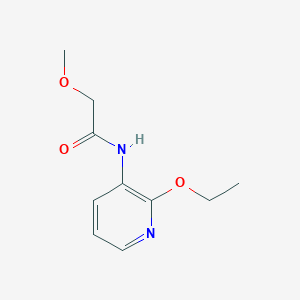
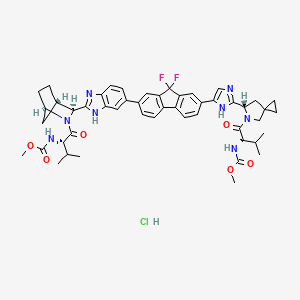
![2-(((3AR,4S,6R,6aS)-6-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14905370.png)
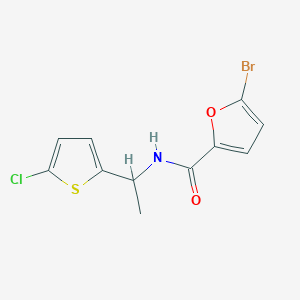
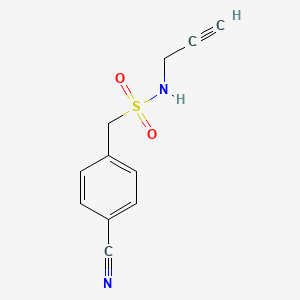
![(3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14905387.png)
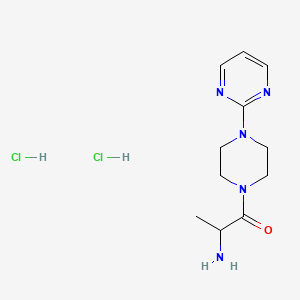
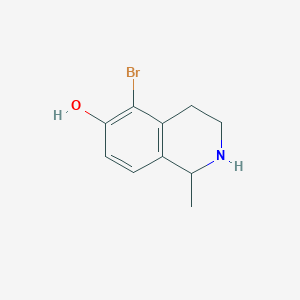
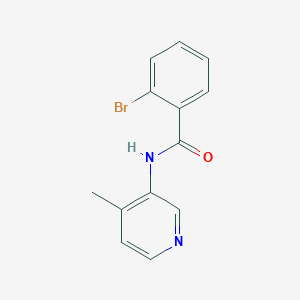
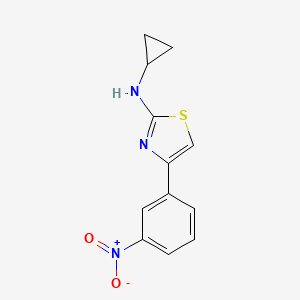

![6-Isopropoxy-2-azaspiro[3.3]heptane](/img/structure/B14905438.png)
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B14905446.png)
